4-(4-Aminobutyl)-5-methylimidazole

Description

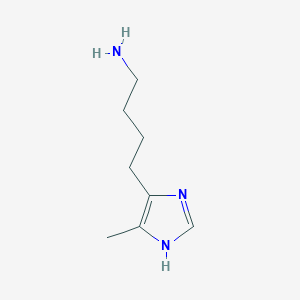

4-(4-Aminobutyl)-5-methylimidazole is an imidazole derivative featuring a methyl group at the 5-position and a 4-aminobutyl chain at the 4-position of the imidazole ring. This compound has been studied in the context of histamine H-2 receptor inhibition, as evidenced by its structural role in analogs synthesized for pharmacological screening . The aminobutyl chain likely enhances solubility and receptor interaction, while the methyl group may influence steric and electronic properties.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(5-methyl-1H-imidazol-4-yl)butan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3,(H,10,11) |

InChI Key |

XFZLAEXVWQCHMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Analogs from Histamine Receptor Studies

Key structural analogs synthesized by Smith Kline & French Laboratories include:

Discussion :

- However, the lack of methyl-induced electron effects could diminish binding stability.

- Compound (c) : Bromine’s electronegativity may strengthen hydrogen bonding or dipole interactions with receptor residues, though its larger size could introduce steric clashes.

- Compound (d) : The thiazole ring, with a sulfur atom replacing one nitrogen, alters electronic distribution and ring planarity, possibly shifting receptor specificity.

Thioether and Hydroxymethyl Derivatives

4-[[(2-Aminoethyl)thio]methyl]-5-methylimidazole

This compound (CAS 38603-73-5) features a thioether-linked aminoethyl chain instead of an aminobutyl group. Its dihydrobromide salt has a melting point of 194°C , suggesting higher crystallinity compared to the parent compound. The thioether group may enhance metabolic stability but reduce solubility due to hydrophobic effects.

4-Hydroxymethyl-5-methylimidazole

This analog (CAS 29636-87-1) replaces the aminobutyl chain with a hydroxymethyl group . Its smaller size may limit receptor interaction depth compared to the aminobutyl chain.

Benzimidazole and Triazole Hybrids

Compounds like 9a–9e () incorporate benzimidazole and triazole moieties. For example:

- 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide These hybrids exhibit extended aromatic systems, which may enhance π-π stacking with receptors but introduce synthetic complexity. Docking studies suggest distinct binding poses compared to simpler imidazole derivatives .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.